molecular formula C19H16F2N4O2 B13848479 N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine

N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine

Cat. No.: B13848479
M. Wt: 370.4 g/mol
InChI Key: AAINTQCCGMHNHY-UHFFFAOYSA-N
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Description

“N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the pyridine ring.

    Substitution: Introduction of the 4-fluorobenzyl groups to the pyridine ring.

    Amidation: Formation of the diamine structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.

    Reduction: Reduction reactions could convert the nitro group to an amine group.

    Substitution: The fluorobenzyl groups might be substituted under certain conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.

    Biological Studies: Use in studies to understand its interaction with biological molecules.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic compounds.

    Material Production:

Mechanism of Action

The mechanism of action for “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: A simpler analog without the fluorobenzyl and nitro groups.

    4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the pyridine and nitro groups.

Uniqueness

“N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H16F2N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-N,6-N-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

InChI

InChI=1S/C19H16F2N4O2/c20-15-5-1-13(2-6-15)11-22-18-10-9-17(25(26)27)19(24-18)23-12-14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H2,22,23,24)

InChI Key

AAINTQCCGMHNHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)F

Origin of Product

United States

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